REACTION_CXSMILES
|
[CH2:1]1[N:9]2[C:5](=[N:6][C:7]([NH:10]C(C(F)(F)F)=O)=[CH:8]2)O[CH:3]=[C:2]1[Br:17].[CH2:18]1COCC1.CO.C(=O)([O-])[O-].[K+].[K+]>O>[Br:17][C:2]1[CH:3]=[CH:18][C:5]2[N:9]([CH:8]=[C:7]([NH2:10])[N:6]=2)[CH:1]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C1C(=COC2=NC(=CN21)NC(=O)C(F)(F)F)Br
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 60° C. for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (4×75 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated onto silica
|
Type
|
CUSTOM
|
Details
|
Purification by silica gel chromatography (0.5 to 5.0% MeOH/CH2Cl2)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2N(C1)C=C(N2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |